![molecular formula C7H13N B1328764 2-Azabicyclo[2.2.2]octane CAS No. 280-38-6](/img/structure/B1328764.png)

2-Azabicyclo[2.2.2]octane

Vue d'ensemble

Description

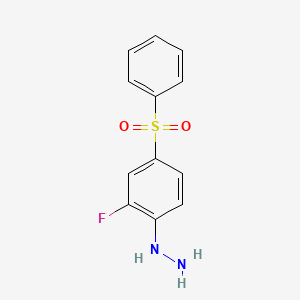

2-Azabicyclo[2.2.2]octane is a nitrogen-containing heterocycle . It has the molecular formula C7H13N . The average mass is 111.185 Da and the monoisotopic mass is 111.104797 Da .

Synthesis Analysis

2-Azabicyclo[2.2.2]octane has been applied as a key synthetic intermediate in several total syntheses . The synthesis of 1-cyano-2-aza-[2.2.2]bicyclooctanes has been studied using the dynamic cyanide addition to cyclohexanone derivatives .

Molecular Structure Analysis

The structure of 2-Azabicyclo[2.2.2]octane is unique and can be challenging to acquire . It has two defined stereocentres .

Chemical Reactions Analysis

2-Azabicyclo[2.2.2]octane has been used in the synthesis of tropane alkaloids . A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .

Physical And Chemical Properties Analysis

2-Azabicyclo[2.2.2]octane has a density of 0.9±0.1 g/cm3, a boiling point of 168.9±8.0 °C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.5±3.0 kJ/mol, and it has a flash point of 47.5±16.5 °C .

Applications De Recherche Scientifique

Drug Discovery and Pharmaceutical Applications

The 2-Azabicyclo[2.2.2]octane scaffold is a nitrogen-containing heterocycle that has shown significant potential in drug discovery. Its unique structure has been utilized as a key synthetic intermediate in the total synthesis of various bioactive molecules. The scaffold’s presence in cytisine-like alkaloids, which exhibit high affinity for neuronal nicotinic acetylcholine receptors, underscores its relevance in the development of pharmaceuticals .

Synthesis of Bioactive Molecules

Researchers have leveraged the 2-Azabicyclo[2.2.2]octane system in the synthesis of bioactive molecules. Its incorporation into compounds has been instrumental in the creation of new molecules with potential therapeutic effects, particularly in the realm of central nervous system disorders .

Biomass Valorization

The valorization of biomass-derived compounds is an emerging field where 2-Azabicyclo[2.2.2]octane plays a crucial role. Photochemical transformations of biomass into valuable chemicals are being explored, with this scaffold serving as a fundamental building block in the process .

Palladium-Catalyzed Reactions

In synthetic organic chemistry, palladium-catalyzed reactions are pivotal. The 2-Azabicyclo[2.2.2]octane scaffold has been employed in such reactions, particularly in the formation of aziridines, which are valuable intermediates in organic synthesis .

Flow Chemistry Applications

Flow chemistry is a technique that enables the continuous processing of chemical reactions. The 2-Azabicyclo[2.2.2]octane scaffold has found applications in this area, facilitating the development of new synthetic methodologies that are more efficient and environmentally friendly .

Total Synthesis of Complex Molecules

The total synthesis of complex molecules often requires intricate scaffolds, and 2-Azabicyclo[2.2.2]octane has been applied in this context. Its unique structure makes it a challenging yet rewarding scaffold to acquire, enabling the synthesis of structurally complex targets .

Development of Neuronal Nicotinic Acetylcholine Receptor Agonists

The 2-Azabicyclo[2.2.2]octane core is integral in the development of agonists for α4β2 neuronal nicotinic acetylcholine receptors. These receptors are important targets for the treatment of various neurological conditions, making the scaffold highly valuable in medicinal chemistry .

Improvement of Physicochemical Properties of Drugs

The incorporation of the 2-Azabicyclo[2.2.2]octane core into drug structures has been shown to improve their physicochemical properties. For example, replacing the phenyl ring with this scaffold in certain drugs has led to increased water solubility, enhanced metabolic stability, and reduced lipophilicity, which are desirable traits for drug candidates .

Safety And Hazards

Orientations Futures

The 2-Azabicyclo[3.2.1]octane scaffold, which is similar to 2-Azabicyclo[2.2.2]octane, has been identified as having significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire, and research is ongoing to improve the synthetic approaches to access this bicyclic architecture .

Propriétés

IUPAC Name |

2-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUSZZFAYGWAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182279 | |

| Record name | 2-Azabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]octane | |

CAS RN |

280-38-6 | |

| Record name | 2-Azabicyclo[2.2.2]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo(2.2.2)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-azabicyclo[2.2.2]octane?

A1: While the base structure of 2-azabicyclo[2.2.2]octane does not appear extensively in the provided research, the molecular formula and weight vary depending on specific substitutions. For example, 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane (azacineole) has a molecular formula of C10H19N and a molecular weight of 153.26 g/mol .

Q2: What spectroscopic techniques have been used to characterize 2-azabicyclo[2.2.2]octane derivatives?

A2: Various spectroscopic techniques have been employed to characterize these compounds and their derivatives. These include:

- NMR spectroscopy: This is a fundamental tool used to determine the structure and stereochemistry of these compounds. Researchers have employed 1H NMR, 13C NMR, COSY, and NOE experiments for structural elucidation .

- IR spectroscopy: This technique is helpful in identifying functional groups, particularly for studying hydrogen bonding interactions in anilino and propanilido derivatives .

- Photoelectron Spectroscopy: This method has been used to study the electronic structure and orbital interactions in 2-azabicyclo[2.2.2]octan-5-one derivatives.

Q3: How does the stereochemistry of 2-azabicyclo[2.2.2]octane derivatives influence their characterization?

A3: Stereochemistry plays a crucial role in the characterization of these compounds. For instance, europium chemical shift reagents and hydrogen bonding studies (IR analysis) helped determine the stereochemical assignments for the eight isomers of N-methyl and N-phenethyl-substituted 5- and 6-propanilido derivatives of 2-azabicyclo[2.2.2]octane .

Q4: What are some of the synthetic approaches for constructing the 2-azabicyclo[2.2.2]octane core?

A4: Several synthetic strategies have been explored to construct the 2-azabicyclo[2.2.2]octane scaffold:

- Diels-Alder Reactions: Utilizing a tungsten catalyst, researchers have successfully employed Diels-Alder reactions between pyridines and electron-deficient alkenes to access a range of functionalized 2-azabicyclo[2.2.2]octanes .

- Benzyne Addition: A method involving benzyne addition to N-substituted N-alkyl-2-pyridones leads to the synthesis of 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives .

- Intramolecular Cyclization: Bridged azabicyclic ketones, including 2-azabicyclo[2.2.2]octanes, have been synthesized through intramolecular cyclizations of N-chloramines under specific solvolytic conditions .

- Sequential Catalysis: A modular strategy using sequential Cu/Pd/Ru catalysis has also been employed to prepare functionalized aryl-fused 2-azabicyclo[2.2.2]octanes .

Q5: What is the significance of the 2-azabicyclo[2.2.2]octane scaffold in medicinal chemistry?

A5: This scaffold is particularly relevant in medicinal chemistry due to its presence in various biologically active compounds. It serves as a valuable structural motif in developing potential pharmaceuticals, such as analgesics , antiarrhythmics , and tachykinin antagonists .

Q6: How do structural modifications of the 2-azabicyclo[2.2.2]octane ring system affect its pharmacological activity?

A6: Modifications to this ring system can significantly impact pharmacological activity. For instance:

- Substitutions at specific positions: Introducing different substituents, such as hydroxyl groups, alkoxy chains, or aromatic rings, at various positions on the 2-azabicyclo[2.2.2]octane core can alter its binding affinity and selectivity for different biological targets .

- N-substitution: Changing the N-substituent, like using methyl or phenethyl groups, can impact the compound's analgesic potential .

- Stereochemistry: The spatial arrangement of atoms within the molecule, particularly around the bicyclic ring, also plays a crucial role in defining its interaction with biological targets, as demonstrated by the different activities observed for cis and trans isomers .

Q7: Has computational chemistry been applied in the study of 2-azabicyclo[2.2.2]octane derivatives?

A7: Yes, computational methods are valuable tools:

- Molecular Mechanics: Calculations have been used to understand the relationship between ring strain and the reactivity of 2-azabicyclo[2.2.2]octane derivatives, particularly in the context of spin trapping applications .

- HAM/3 Calculations: These have been employed in conjunction with photoelectron spectroscopy to characterize the electronic structure and orbital interactions of 2-azabicyclo[2.2.2]octan-5-one derivatives .

- MINDO/3 Calculations: These have been used to study the mechanisms of thermal rearrangements in 2-azabicyclo[2.2.2]octane systems .

Q8: Are there any notable applications of 2-azabicyclo[2.2.2]octane derivatives in materials science?

A8: While the provided research primarily focuses on the medicinal chemistry aspects of 2-azabicyclo[2.2.2]octane derivatives, their unique structural features and potential for diverse functionalization could make them interesting candidates for material science applications. Further research would be needed to explore this avenue fully.

Q9: What is the significance of the compound 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane?

A9: 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane, also known as azacineole, has been synthesized and investigated for its potential presence in Eucalyptus leaf oils . This suggests potential applications in flavors and fragrances.

Q10: What are some key findings regarding the pharmacological activity of 2-azabicyclo[2.2.2]octane derivatives?

A10: Research highlights the diverse biological activities associated with these compounds, including:

- Analgesic Activity: 5,6-Benzo-2-azabicyclo[2.2.2]octane derivatives have been explored as potential analgesics, although the specific derivatives synthesized in one study did not exhibit observable activity at the tested doses .

- Antiarrhythmic Activity: Certain derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol and 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-trans-ol have demonstrated antiarrhythmic activity .

- Dopamine Analogues: Isomeric 6-endo- and 6-exo-(3',4'-dihydroxyphenyl) derivatives have been synthesized and studied for their interaction with dopamine uptake sites and receptors. While they exhibited weak interactions, this research offered insights into the preferred conformation of dopamine at these sites .

- α4β1 Integrin Antagonist: A 2-azabicyclo[2.2.2]octane-based molecule has shown promise as an inhaled anti-asthmatic agent by acting as an α4β1 integrin antagonist. This compound effectively blocked the late-phase response of asthma and inhibited inflammatory cell recruitment in preclinical models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)